3-(2-Chloro-6-methylphenyl)-2-hydroxypropanoic acid
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Overview
Description
3-(2-Chloro-6-methylphenyl)-2-hydroxypropanoic acid is an organic compound with a complex structure that includes a chlorinated aromatic ring and a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-methylphenyl)-2-hydroxypropanoic acid typically involves the chlorination of a methylphenyl precursor followed by a series of reactions to introduce the hydroxypropanoic acid group. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to achieve the required quality standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-methylphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chlorinated aromatic ring can be reduced to remove the chlorine atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a dechlorinated aromatic compound.
Scientific Research Applications
3-(2-Chloro-6-methylphenyl)-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions involving chlorinated aromatic compounds.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific enzymes or receptors.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-methylphenyl)-2-hydroxypropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The chlorinated aromatic ring and hydroxypropanoic acid moiety can participate in various biochemical pathways, influencing cellular processes and signaling mechanisms. The exact pathways and targets depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylphenol: A simpler compound with a similar chlorinated aromatic ring but lacking the hydroxypropanoic acid group.
3-(2-Chloro-6-methylphenyl)-propanoic acid: Similar structure but without the hydroxy group.
2-Hydroxy-3-(2-chlorophenyl)propanoic acid: Similar structure but with a different substitution pattern on the aromatic ring.
Uniqueness
3-(2-Chloro-6-methylphenyl)-2-hydroxypropanoic acid is unique due to the combination of its chlorinated aromatic ring and hydroxypropanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
Molecular Formula |
C10H11ClO3 |
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Molecular Weight |
214.64 g/mol |
IUPAC Name |
3-(2-chloro-6-methylphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11ClO3/c1-6-3-2-4-8(11)7(6)5-9(12)10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14) |
InChI Key |
HUMQQEGSBOIXCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)CC(C(=O)O)O |
Origin of Product |
United States |
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